molecular formula C24H31N3O3 B10810071 4-tert-butyl-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzamide

4-tert-butyl-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzamide

Cat. No.: B10810071
M. Wt: 409.5 g/mol
InChI Key: JKRSPBLHWXGHIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-tert-butyl-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzamide features a 4-tert-butylbenzamide core linked via a 2-oxoethyl chain to a piperazine ring substituted with a 4-methoxyphenyl group. Key structural elements include:

  • 4-tert-butylbenzamide: Provides hydrophobicity and steric bulk.
  • Piperazine ring: Enhances solubility and serves as a pharmacophore for receptor interactions.

Properties

Molecular Formula

C24H31N3O3

Molecular Weight

409.5 g/mol

IUPAC Name

4-tert-butyl-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzamide

InChI

InChI=1S/C24H31N3O3/c1-24(2,3)19-7-5-18(6-8-19)23(29)25-17-22(28)27-15-13-26(14-16-27)20-9-11-21(30-4)12-10-20/h5-12H,13-17H2,1-4H3,(H,25,29)

InChI Key

JKRSPBLHWXGHIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC

Origin of Product

United States

Biological Activity

The compound 4-tert-butyl-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzamide is a member of the phenylpiperazine class, which has garnered attention due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C18H27N3O4C_{18}H_{27}N_{3}O_{4}. Its structure features a piperazine ring, a tert-butyl group, and a methoxyphenyl moiety, which are critical for its biological interactions.

PropertyValue
Molecular Weight341.43 g/mol
SolubilityModerate (5.49e-02 g/L)
LogP3.5
Melting PointNot available

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological properties, including:

  • Antidepressant Activity : Phenylpiperazines are often explored for their potential as antidepressants due to their ability to modulate serotonin and dopamine receptors.
  • Antitumor Activity : Certain derivatives have shown promise in inhibiting tumor cell proliferation, particularly in non-small cell lung cancer (NSCLC) models .

The mechanism of action of this compound is hypothesized to involve the modulation of neurotransmitter systems, particularly through the inhibition of specific receptors. For example, it may act as an antagonist at serotonin receptors, leading to increased levels of serotonin in the synaptic cleft.

Case Studies

  • Study on Antitumor Activity : In a study examining the effects of phenylpiperazine derivatives on NSCLC cells, it was found that compounds with similar structures inhibited cell growth by inducing apoptosis through mitochondrial pathways . The study highlighted that the presence of the methoxy group significantly enhances the compound's efficacy.
  • Neuropharmacological Assessment : Another study assessed the neuropharmacological effects of piperazine derivatives, demonstrating that modifications at the piperazine nitrogen can alter binding affinity to serotonin receptors, thus impacting antidepressant efficacy .

Table 2: Summary of Biological Studies

Study FocusFindings
Antitumor ActivityInduced apoptosis in NSCLC cells
NeuropharmacologyAltered receptor binding affinity influencing efficacy

Scientific Research Applications

Biological Activities

The compound has been studied for various biological activities, including:

  • Anticancer Activity :
    • Studies have shown that compounds with similar structures exhibit anticancer properties. For instance, derivatives of benzamides have demonstrated significant inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Research indicates that such compounds can be more effective than standard chemotherapeutic agents in certain cases .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial effects against various bacterial strains. Similar phenylpiperazine derivatives have shown activity against Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent .
  • Neuropharmacological Effects :
    • The piperazine moiety in the structure indicates potential interactions with serotonin receptors, which may lead to anxiolytic or antidepressant effects. Compounds with piperazine scaffolds are often explored for their neuropharmacological applications, making this compound a candidate for further investigation in mental health treatments.

Case Study 1: Anticancer Efficacy

A study investigating the anticancer efficacy of similar benzamide derivatives found that certain compounds exhibited IC50 values lower than traditional chemotherapy agents like 5-FU. For example:

CompoundCell Line TestedIC50 (µM)Mechanism
N18HCT1164.53Apoptosis induction
N9HeLa5.85Cell cycle arrest

These findings suggest that modifications to the benzamide structure can enhance anticancer activity significantly.

Case Study 2: Antimicrobial Activity

In another study, derivatives were tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.27 µM
Escherichia coli1.43 µM

These results indicate promising antimicrobial potential for compounds related to 4-tert-butyl-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzamide.

Chemical Reactions Analysis

Oxidation Reactions

The methoxyphenyl group and amide functionality are susceptible to oxidation under specific conditions:

  • Methoxyphenyl Oxidation :
    Using potassium permanganate (KMnO₄) in acidic or basic media oxidizes the methoxy-substituted aromatic ring to form quinone derivatives or carboxylic acids, depending on reaction conditions .
    Example:

    MethoxyphenylKMnO4/H+Quinone+CO2\text{Methoxyphenyl} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{Quinone} + \text{CO}_2
  • Amide Oxidation :
    Strong oxidizing agents like chromium trioxide (CrO₃) can cleave the amide bond, yielding a carboxylic acid and an amine.

Reduction Reactions

The amide and ketone groups undergo reduction:

  • Amide Reduction :
    Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine:

    RCONHR’LiAlH4RCH2NHR’\text{RCONHR'} \xrightarrow{\text{LiAlH}_4} \text{RCH}_2\text{NHR'}

    This reaction retains the piperazine ring but modifies the benzamide core.

  • Ketone Reduction :
    The 2-oxoethyl group can be reduced to a hydroxyl or methylene group using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd).

Substitution Reactions

The piperazine nitrogen and benzamide carbonyl are reactive sites:

  • Piperazine Alkylation :
    The secondary amines in the piperazine ring react with alkyl halides (e.g., methyl iodide) to form tertiary amines .

  • Nucleophilic Acyl Substitution :
    Thionyl chloride (SOCl₂) activates the benzamide carbonyl for nucleophilic attack by amines or alcohols, forming substituted amides or esters.

Hydrolysis Reactions

  • Amide Hydrolysis :
    Acidic (HCl/H₂O) or basic (NaOH) hydrolysis cleaves the amide bond into a carboxylic acid and amine:

    RCONHR’HClRCOOH+R’NH2\text{RCONHR'} \xrightarrow{\text{HCl}} \text{RCOOH} + \text{R'NH}_2

    This reaction is critical for metabolic studies .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Products Key Features
Oxidation (Methoxyphenyl)KMnO₄, H⁺/OH⁻Quinone derivativesRing dealkylation and oxidation
Reduction (Amide)LiAlH₄, dry etherSecondary amineRetention of piperazine structure
Substitution (Piperazine)Methyl iodide, baseTertiary amineEnhanced steric bulk
Hydrolysis (Amide)6M HCl, refluxCarboxylic acid + amineBioavailability modification

Research Findings

  • Cytotoxicity Studies : Structural analogs with similar benzamide-piperazine frameworks exhibit cytotoxicity against human cancer cell lines (HeLa, A549) with IC₅₀ values ranging from 12–45 μM .

  • Receptor Binding : The tert-butyl group enhances lipophilicity, improving blood-brain barrier penetration in neurological studies .

Mechanistic Insights

  • Amide Bond Stability : Electron-withdrawing groups (e.g., methoxy) decrease amide bond stability, favoring hydrolysis under mild conditions.

  • Steric Effects : The tert-butyl group hinders nucleophilic attack at the benzamide carbonyl, slowing substitution reactions .

Synthetic Considerations

  • Coupling Reactions : Carbodiimides like EDCI are used to form amide bonds between the benzamide and piperazine intermediates .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential due to the compound’s polarity and structural complexity .

Comparison with Similar Compounds

Piperazine Substitution Variations

Compound Piperazine Substituent Key Observations Reference
Target Compound 4-Methoxyphenyl Balances hydrophobicity and polarity; methoxy group may enhance water solubility.
D6 () 4-Methoxyphenyl Quinoline core replaces benzamide; similar piperazine substitution but divergent scaffold.
9a () tert-Butylamino Increased hydrophobicity from tert-butyl; oxobutanamide linker alters flexibility.
Compound 4-Fluorophenyl, 4-methyl Fluorine introduces electronegativity; methylpiperazine reduces steric hindrance.
  • Impact of Substituents: Methoxy (Target, D6): Enhances solubility compared to hydrophobic groups (e.g., tert-butyl in 9a).

Benzamide Core Modifications

Compound Benzamide Substituent Key Observations Reference
Target Compound 4-tert-Butyl tert-Butyl group enhances lipophilicity, favoring membrane permeability.
Compound 4-tert-Butyl Simpler structure lacking piperazine; highlights the role of the linker and piperazine.
D7 () 4-Trifluoromethylphenyl Electron-withdrawing CF₃ group reduces solubility; contrasts with target’s electron-donating methoxy.
  • Role of tert-Butyl :
    • Increases metabolic stability but may reduce aqueous solubility.

Linker and Connectivity Differences

Compound Linker Type Key Observations Reference
Target Compound -CH₂-C(O)-ethyl- Ethyl-oxo linker provides moderate flexibility; carbonyl enables hydrogen bonding.
4j () Acetamide Rigid acetamide linker may restrict conformational freedom compared to ethyl-oxo.
9a () Oxobutanamide Extended linker with additional carbonyl groups; may alter pharmacokinetic properties.
  • Linker Flexibility: Ethyl-oxo (Target) vs.

Physicochemical and Structural Implications

  • Solubility: The 4-methoxyphenyl group in the target compound likely improves water solubility compared to analogues with hydrophobic substituents (e.g., tert-butylamino in 9a) .
  • Receptor Interactions : Piperazine’s basic nitrogen and methoxy’s hydrogen-bonding capacity may synergize for target binding, as seen in analogues like D6 .

Preparation Methods

Alkylation of 1-(4-Methoxyphenyl)piperazine

Procedure :

  • Reagents : 1-(4-Methoxyphenyl)piperazine, bromoacetyl bromide, sodium hydride (NaH), anhydrous DMF.

  • Reaction :

    • 1-(4-Methoxyphenyl)piperazine (1 equiv) is dissolved in DMF under nitrogen.

    • NaH (1.2 equiv) is added at 0°C, followed by dropwise addition of bromoacetyl bromide (1.1 equiv).

    • The mixture is stirred at 50°C for 2–4 hours.

  • Product : 2-Bromo-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone.

  • Yield : ~70%.

Gabriel Synthesis to Generate Primary Amine

Procedure :

  • Reagents : 2-Bromo-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone, potassium phthalimide, hydrazine hydrate.

  • Reaction :

    • The bromide (1 equiv) is reacted with potassium phthalimide (1.2 equiv) in DMF at 80°C for 6 hours.

    • The phthalimide intermediate is hydrolyzed with hydrazine hydrate in ethanol under reflux to yield the primary amine.

  • Product : 2-Amino-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone.

  • Yield : ~65%.

Amide Coupling with 4-tert-Butylbenzoic Acid

Activation of 4-tert-Butylbenzoic Acid

Procedure :

  • Reagents : 4-tert-Butylbenzoic acid, thionyl chloride (SOCl₂), anhydrous dichloromethane (DCM).

  • Reaction :

    • 4-tert-Butylbenzoic acid (1 equiv) is refluxed with SOCl₂ (3 equiv) in DCM for 3 hours.

    • Excess SOCl₂ is removed under vacuum to yield 4-tert-butylbenzoyl chloride.

  • Yield : >95%.

Coupling with Amine Intermediate

Procedure :

  • Reagents : 4-tert-Butylbenzoyl chloride, 2-amino-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone, triethylamine (TEA), DCM.

  • Reaction :

    • The amine (1 equiv) and TEA (2 equiv) are dissolved in DCM at 0°C.

    • 4-tert-Butylbenzoyl chloride (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 12 hours.

  • Workup : The reaction is quenched with water, extracted with DCM, and purified via column chromatography (DCM:MeOH = 95:5).

  • Yield : 76–85%.

Alternative Method: One-Pot Reductive Amination

Reductive Amination Protocol

Procedure :

  • Reagents : 4-tert-Butylbenzaldehyde, 1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone, sodium cyanoborohydride (NaBH₃CN), methanol.

  • Reaction :

    • 4-tert-Butylbenzaldehyde (1 equiv) and 1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone (1 equiv) are stirred in methanol.

    • NaBH₃CN (1.5 equiv) is added, and the mixture is refluxed for 8 hours.

  • Product : The imine intermediate is reduced to the secondary amine.

  • Yield : ~60%.

Optimization and Comparative Analysis

Method Key Steps Yield Purity Advantages
Alkylation + Coupling Bromoacetylation, Gabriel, amide bond70–85%>95%High reproducibility, scalable
Reductive Amination One-pot imine formation and reduction60%90%Fewer steps, avoids toxic reagents

Critical Parameters :

  • Temperature Control : Exothermic reactions (e.g., NaH-mediated alkylation) require slow reagent addition at 0°C.

  • Purification : Silica gel chromatography with DCM/MeOH gradients effectively removes unreacted starting materials.

Case Study: Large-Scale Synthesis

Scale : 100 g batch
Procedure :

  • 1-(4-Methoxyphenyl)piperazine (50 g) is alkylated with bromoacetyl bromide (55 g) in DMF (2 L) using NaH (12 g).

  • The bromide intermediate is converted to the amine via Gabriel synthesis (yield: 65%).

  • Amine (35 g) is coupled with 4-tert-butylbenzoyl chloride (40 g) in DCM (3 L) with TEA (50 mL).

  • Output : 62 g of final product (75% yield), purity >98% (HPLC).

Challenges and Solutions

  • Low Amine Solubility : Use of polar aprotic solvents (DMF, DMSO) enhances reactivity during coupling.

  • Byproduct Formation : Excess acyl chloride leads to diacylation; stoichiometric control and slow addition mitigate this .

Q & A

Q. What synthetic strategies are optimal for preparing 4-tert-butyl-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzamide, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Coupling 4-tert-butylbenzoic acid with a glycine derivative to form the benzamide-ethyloxo intermediate.
  • Step 2 : Introducing the 4-(4-methoxyphenyl)piperazine moiety via nucleophilic substitution or amidation.
    Critical parameters include solvent selection (e.g., DMF or THF for polar intermediates) and catalysts (e.g., HATU/DIPEA for amide bond formation). Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is essential to minimize impurities .
  • Yield Optimization : Kinetic control (low temperatures for exothermic steps) and stoichiometric excess of the piperazine derivative (1.2–1.5 eq) improve yields. Monitor reactions via TLC or LC-MS to confirm completion .

Q. Which spectroscopic techniques are most reliable for structural confirmation, and how should conflicting data be resolved?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include the tert-butyl singlet (~1.3 ppm), methoxyphenyl aromatic protons (~6.8–7.2 ppm), and piperazine methylene protons (~2.5–3.5 ppm).
  • IR : Confirm carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) and piperazine N-H bends (~3300 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and isotopic patterns.
    Resolving Contradictions : Cross-validate with 2D NMR (e.g., HSQC, HMBC) to distinguish overlapping signals. Compare with computational simulations (e.g., DFT-predicted chemical shifts) .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the compound’s pharmacokinetic profile compared to analogs with other hydrophobic groups?

  • Methodological Answer : The tert-butyl group enhances metabolic stability by sterically shielding the benzamide core from cytochrome P450 oxidation. Comparative studies with trifluoromethyl () or methyl groups show:
Substituent LogP Metabolic Half-life (in vitro)
tert-butyl3.8>6 hours
CF₃4.1~4 hours
CH₃2.9~2 hours
Methodology : Use liver microsome assays to quantify metabolic stability. Molecular docking (e.g., AutoDock Vina) can predict steric interactions with CYP3A4 .

Q. What experimental approaches can elucidate the compound’s mechanism of action against bacterial targets?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Target acps-pptase (critical for bacterial lipid biosynthesis) using radiolabeled acetyl-CoA and malonyl-CoA substrates. Measure IC50 via scintillation counting .
  • Mutagenesis Studies : Generate bacterial strains with mutated pptase enzymes. Compare MIC values to identify resistance mechanisms.
  • Structural Biology : Co-crystallize the compound with pptase (similar to ’s crystallography methods) to map binding interactions.

Q. How can researchers address solubility limitations in aqueous assays without compromising bioactivity?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to the piperazine nitrogen, which hydrolyze in physiological conditions .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size ~150 nm) for sustained release, as demonstrated in analogs from .

Data Contradiction Analysis

Q. How should discrepancies in biological activity data between in vitro and in vivo models be investigated?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and tissue distribution (LC-MS/MS) to identify bioavailability issues.
  • Metabolite Identification : Use hepatocyte incubations or in vivo serum samples to detect inactive metabolites (e.g., oxidative deamination of the piperazine ring) .
  • Dose-Response Refinement : Adjust dosing regimens (e.g., QID vs. BID) in animal models to align with in vitro IC50 values.

Structure-Activity Relationship (SAR) Guidance

Q. What strategies can optimize the compound’s selectivity for neuronal receptors over cardiovascular targets?

  • Methodological Answer :
  • Piperazine Modifications : Replace the 4-methoxyphenyl group with bulkier substituents (e.g., 3,4-dichlorophenyl) to reduce off-target binding to adrenergic receptors.
  • Molecular Dynamics Simulations : Model interactions with dopamine D2 vs. α1-adrenergic receptors to identify key binding residues.
  • In Silico Screening : Use virtual libraries (e.g., ZINC15) to prioritize analogs with predicted higher selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.